molecular formula C13H13ClN2 B2506517 (2-Chloro-benzyl)-pyridin-4-ylmethyl-amine CAS No. 823189-94-2

(2-Chloro-benzyl)-pyridin-4-ylmethyl-amine

Cat. No.: B2506517
CAS No.: 823189-94-2
M. Wt: 232.71
InChI Key: SGDXBICEGHWCLB-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Derivatives as Privileged Scaffolds in Medicinal Chemistry

The pyridine ring, a nitrogen-containing heterocycle, is a ubiquitous and vital component in the field of medicinal chemistry. acs.org It is considered a "privileged scaffold" because its structure is consistently found in a wide array of FDA-approved drugs and biologically active compounds. bldpharm.com The presence of the nitrogen atom in the aromatic ring significantly influences the molecule's physicochemical properties, such as polarity and basicity, which can enhance solubility and bioavailability. cymitquimica.comnih.gov

Pyridine derivatives have demonstrated a vast spectrum of biological activities, including antifungal, antibacterial, antiviral, anticancer, anti-inflammatory, and analgesic properties. stenutz.eu This versatility makes the pyridine nucleus a focal point for the design of new therapeutic agents, as medicinal chemists can modify its structure to target a diverse range of diseases. bldpharm.comgoogle.com The ability of the pyridine motif to improve metabolic stability and enhance cellular permeability further cements its importance in drug design. mdpi.com

Table 1: Examples of Biologically Active Pyridine Derivatives

Drug NameTherapeutic UseSignificance of Pyridine Ring
AtazanavirAntiretroviral (HIV)Contributes to the drug's binding affinity and pharmacokinetic profile. bldpharm.comgoogle.com
ImatinibAnticancer (Leukemia)Forms key interactions with the target kinase enzyme. bldpharm.comgoogle.com
Niacin (Vitamin B3)Vitamin SupplementEssential natural compound containing the pyridine core. mdpi.com
EthionamideAntibiotic (Tuberculosis)The pyridine scaffold is crucial for its antimycobacterial activity. nih.gov

Role of Benzylamine (B48309) Moieties in Structurally Diverse Biologically Active Molecules

The benzylamine moiety, consisting of a benzyl (B1604629) group attached to an amine, is another critical structural element in many biologically active molecules and pharmaceuticals. It can serve as a versatile building block in organic synthesis and as a key pharmacophore that interacts with biological targets. The amine group can act as a hydrogen bond donor and acceptor, while the benzyl group can engage in hydrophobic and aromatic interactions.

Benzylamine derivatives are found in molecules with a wide range of therapeutic applications. For instance, certain derivatives act as monoamine oxidase inhibitors (MAOIs), which have been used as antidepressants and antihypertensive agents. The structural framework of benzylamine is also integral to compounds designed as enzyme inhibitors and receptor modulators in various disease areas, including neurodegenerative disorders like Alzheimer's disease. The ability of the benzylamine moiety to be readily substituted on the phenyl ring allows for the fine-tuning of a molecule's steric and electronic properties to optimize its biological activity.

Strategic Importance of (2-Chloro-benzyl)-pyridin-4-ylmethyl-amine within Amine-Based Chemical Libraries

The specific compound this compound is a designed molecule that combines the pyridin-4-ylmethylamine scaffold with a 2-chlorobenzyl group. While detailed research on this exact molecule is not extensively published, its strategic importance within amine-based chemical libraries can be inferred from its constituent parts.

Chemical libraries are collections of diverse compounds used in high-throughput screening to identify new drug leads. The design of molecules for these libraries often involves the systematic combination of different validated pharmacophores. In this case:

The pyridin-4-ylmethanamine core provides a proven scaffold for biological interaction. stenutz.eu

The amine linker offers a point of flexibility and a key site for hydrogen bonding.

The 2-chlorobenzyl group introduces specific modifications. The chlorine atom at the ortho position of the benzyl ring acts as an electron-withdrawing group and introduces steric bulk. This can significantly influence the molecule's conformation, binding affinity to a target protein, and metabolic stability.

The synthesis of such a molecule would typically involve the reaction of pyridin-4-ylmethanamine with 2-chlorobenzyl chloride. mdpi.com The creation of this compound allows researchers to explore a specific region of chemical space, probing how the introduction of a chloro-substituted benzyl group to the pyridin-4-ylmethylamine scaffold affects biological activity against various targets.

Table 2: Physicochemical Properties of the Core Scaffold

PropertyValue (for Pyridin-4-ylmethanamine)Reference
Molecular FormulaC6H8N2
Molecular Weight108.14 g/mol stenutz.eu
IUPAC Namepyridin-4-ylmethanamine
Common Synonyms4-(Aminomethyl)pyridine, 4-Picolylamine google.com

Overview of Research Trajectories for Novel Pyridinyl-Benzylamine Conjugates

Research into molecules that conjugate pyridine and benzylamine moieties continues to be an active and promising area of drug discovery. Current research trajectories focus on several key therapeutic areas, leveraging the synergistic potential of these two scaffolds.

One significant area of investigation is in oncology . Studies have explored N-benzyl-pyrimidin-4-amine derivatives, which share a similar structural concept, as potent inhibitors of specific enzymes involved in cancer progression, such as deubiquitinases. acs.org These findings suggest that the pyridinyl-benzylamine framework is a promising template for developing novel anticancer agents.

Another major research thrust is in the development of antimicrobial agents . The synthesis of novel benzylamines and their evaluation for antimycotic (antifungal) activity is an ongoing effort. By modifying the substituents on both the pyridine and benzyl rings, researchers aim to create compounds that can overcome the challenge of drug-resistant pathogens.

Furthermore, pyridinyl-benzylamine conjugates are being investigated for their potential in treating neurodegenerative diseases . The ability of these scaffolds to interact with enzymes and receptors in the central nervous system makes them attractive candidates for developing multifunctional agents that can address the complex pathology of diseases like Alzheimer's. The development of copper complexes with benzylamine derivatives has also shown potential in DNA binding and cleaving activities, which could be harnessed for therapeutic purposes. Future research will likely focus on optimizing the potency, selectivity, and pharmacokinetic properties of these conjugates through advanced synthetic strategies and detailed structure-activity relationship (SAR) studies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-pyridin-4-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2/c14-13-4-2-1-3-12(13)10-16-9-11-5-7-15-8-6-11/h1-8,16H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGDXBICEGHWCLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNCC2=CC=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Chloro Benzyl Pyridin 4 Ylmethyl Amine and Structural Analogs

Conventional Synthetic Approaches to Pyridin-4-ylmethylamine Core Structures

The pyridin-4-ylmethylamine core is a fundamental building block in the synthesis of the target molecule. Its construction relies on established methods for forming the pyridine (B92270) ring and for introducing the aminomethyl group.

Formation of Pyridine Ring Systems

The de novo synthesis of the pyridine ring is a well-established field in heterocyclic chemistry. Several named reactions and general approaches can be employed to construct the pyridine skeleton, which can then be further functionalized to yield the desired pyridin-4-ylmethylamine precursor.

One of the most classical methods is the Hantzsch pyridine synthesis , which typically involves the condensation of a β-ketoester, an aldehyde, and ammonia (B1221849) or an ammonium (B1175870) salt. This multicomponent reaction first yields a dihydropyridine (B1217469), which is subsequently oxidized to the aromatic pyridine ring. While versatile, this method often produces symmetrically substituted pyridines. Modifications have been developed to allow for the synthesis of asymmetric pyridines by performing one or more of the condensation steps prior to the main reaction.

Another significant approach is the Chichibabin pyridine synthesis , which involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or its derivatives. Although the precursors are often inexpensive, this method can sometimes suffer from low yields.

Modern approaches to pyridine synthesis often utilize transition metal-catalyzed reactions. For instance, the [2+2+2] cycloaddition of alkynes and nitriles, catalyzed by transition metals like cobalt, offers a powerful and atom-economical route to substituted pyridines. This method allows for a high degree of control over the substitution pattern on the resulting pyridine ring.

The following table summarizes some common methods for pyridine ring formation:

Synthetic MethodPrecursorsKey Features
Hantzsch Synthesis β-ketoester, aldehyde, ammoniaForms a dihydropyridine intermediate that requires oxidation. Good for substituted pyridines.
Chichibabin Synthesis Aldehydes, ketones, α,β-unsaturated carbonyls, ammoniaUses inexpensive precursors, but can have lower yields.
[2+2+2] Cycloaddition Alkynes, nitrilesTransition metal-catalyzed, atom-economical, good control over substitution.
Kröhnke Synthesis α-Picolinium salts, α,β-unsaturated carbonylsA versatile method for preparing a variety of substituted pyridines.

Amine Coupling Reactions for C–N Bond Construction

Once the pyridine ring with a suitable handle at the 4-position (e.g., a methyl group, a carboxylic acid, or a nitrile) is synthesized, the next crucial step is the formation of the C-N bond to introduce the amine functionality.

A common strategy is the reductive amination of pyridine-4-carboxaldehyde. This one-pot reaction involves the condensation of the aldehyde with an amine source, typically ammonia or a protected amine, to form an intermediate imine, which is then reduced in situ to the corresponding amine. A variety of reducing agents can be employed, including sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation. This method is widely used due to its operational simplicity and the commercial availability of pyridine-4-carboxaldehyde.

Alternatively, the synthesis can proceed through the reduction of pyridine-4-carbonitrile. The nitrile group can be reduced to a primary amine using reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation over a nickel or palladium catalyst.

Another important method for C-N bond formation is the nucleophilic substitution of a 4-(halomethyl)pyridine with an amine. For example, 4-(chloromethyl)pyridine (B78701) can react with ammonia or a protected amine to yield pyridin-4-ylmethylamine.

Specific Synthetic Routes Towards (2-Chloro-benzyl)-pyridin-4-ylmethyl-amine

With the pyridin-4-ylmethylamine core in hand, the final step is the attachment of the 2-chlorobenzyl group. This can be achieved through several multi-step synthesis strategies.

Multi-Step Synthesis Strategies

A primary and straightforward approach is the reductive amination of pyridine-4-carboxaldehyde with 2-chlorobenzylamine (B130927). This reaction directly forms the desired C-N bond and the final product in a single synthetic operation. The reaction is typically carried out in a suitable solvent like methanol (B129727) or dichloroethane, with a reducing agent such as sodium triacetoxyborohydride (B8407120), which is known for its mildness and selectivity.

Reductive AminationFigure 1: Reductive amination of pyridine-4-carboxaldehyde with 2-chlorobenzylamine.

Another common strategy is the N-alkylation of pyridin-4-ylmethylamine with 2-chlorobenzyl chloride. This reaction proceeds via a nucleophilic substitution mechanism where the nitrogen atom of the pyridin-4-ylmethylamine attacks the benzylic carbon of 2-chlorobenzyl chloride, displacing the chloride ion. A base, such as potassium carbonate or triethylamine, is typically added to neutralize the hydrochloric acid formed during the reaction.

N-AlkylationFigure 2: N-alkylation of pyridin-4-ylmethylamine with 2-chlorobenzyl chloride.

The choice between these two methods often depends on the availability of the starting materials and the desired scale of the synthesis.

Considerations for Chloro-Substituted Benzyl (B1604629) Precursors

The synthesis and handling of chloro-substituted benzyl precursors, such as 2-chlorobenzylamine and 2-chlorobenzyl chloride, require certain considerations. 2-Chlorobenzyl chloride can be synthesized from 2-chlorotoluene (B165313) via free-radical chlorination using reagents like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) in the presence of a radical initiator. Care must be taken during these reactions as benzyl halides can be lachrymatory and require handling in a well-ventilated fume hood.

The electronic effect of the chlorine substituent on the benzene (B151609) ring can influence the reactivity of the benzyl precursor. The electron-withdrawing nature of the chlorine atom can slightly decrease the nucleophilicity of 2-chlorobenzylamine and increase the electrophilicity of the benzylic carbon in 2-chlorobenzyl chloride, which can affect the reaction rates of the coupling reactions.

Advanced Catalytic Methods for the Synthesis of Pyridinyl-Benzylamine Derivatives

In recent years, transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-N bonds. The Buchwald-Hartwig amination is a prominent example of such a method. This palladium-catalyzed reaction can be employed to couple an amine with an aryl or heteroaryl halide or triflate. In the context of synthesizing this compound, one could envision a route where pyridin-4-ylmethylamine is coupled with a suitable 2-chlorobenzyl electrophile, or where 2-chlorobenzylamine is coupled with a 4-functionalized pyridine.

The advantages of these catalytic methods include their broad substrate scope, high functional group tolerance, and often milder reaction conditions compared to traditional methods. The choice of the palladium catalyst, the phosphine (B1218219) ligand, and the base is crucial for the success of the Buchwald-Hartwig amination and needs to be optimized for each specific substrate combination.

The following table provides a comparative overview of the specific synthetic routes:

Synthetic RouteStarting MaterialsReagents and ConditionsAdvantagesDisadvantages
Reductive Amination Pyridine-4-carboxaldehyde, 2-ChlorobenzylamineReducing agent (e.g., NaBH(OAc)₃), solvent (e.g., DCE)One-pot reaction, generally good yields.Requires synthesis of 2-chlorobenzylamine.
N-Alkylation Pyridin-4-ylmethylamine, 2-Chlorobenzyl chlorideBase (e.g., K₂CO₃, Et₃N), solvent (e.g., CH₃CN)Utilizes readily available starting materials.Potential for over-alkylation, benzyl halide can be lachrymatory.
Buchwald-Hartwig Amination Pyridin-4-ylmethylamine, 2-Chlorobenzyl halide (or triflate)Palladium catalyst, phosphine ligand, baseBroad substrate scope, mild conditions.Catalyst and ligand can be expensive, requires optimization.

Transition Metal-Catalyzed C–N Bond Activation

Transition metal catalysis is a cornerstone of modern synthetic chemistry, providing powerful tools for the construction of carbon-nitrogen bonds. The synthesis of this compound and its structural analogs can be efficiently achieved through various transition metal-catalyzed cross-coupling reactions. Palladium and copper-based catalytic systems are particularly prominent in this area. For instance, palladium-catalyzed C(sp³)–H arylation has been explored for the functionalization of aliphatic amines. researchgate.net While often requiring directing groups, this strategy allows for the direct formation of C-N bonds under relatively mild conditions.

A common approach involves the coupling of a pyridine-containing component with a benzyl amine derivative. For example, a suitably functionalized pyridylmethyl halide or sulfonate could be coupled with 2-chlorobenzylamine. Conversely, pyridin-4-ylmethanamine could be reacted with 2-chlorobenzyl halide. Such reactions are typically catalyzed by palladium complexes with appropriate ligands (e.g., phosphine-based ligands) or copper catalysts. These methods offer a high degree of control and functional group tolerance. acs.org The synthesis of N-benzyl-2-phenylpyrimidin-4-amine derivatives through Suzuki coupling followed by amination showcases the utility of palladium catalysis in building complex amine scaffolds. acs.org

The table below summarizes representative conditions for transition metal-catalyzed C-N bond formation relevant to the synthesis of benzylic pyridinylmethyl amines.

Catalyst/LigandReactantsSolventBaseTemperature (°C)Yield (%)
Pd(PPh₃)₄Chloropyrimidine, Benzylamine (B48309)Acetonitrile/WaterNa₂CO₃150Moderate to High
Cu(I)/Amino AcidFree Amine, Aryl HalideDMFK₃PO₄100-120Good
Ru-complexBenzylamine, Arylating AgentTolueneCs₂CO₃110Variable

Radical-Mediated Coupling Reactions for Heteroarene Functionalization

Radical-mediated reactions have emerged as a powerful alternative for the functionalization of heterocycles like pyridine. acs.orgnih.gov The direct C-H functionalization of the pyridine ring avoids the need for pre-functionalized starting materials, offering a more atom-economical approach. The Minisci reaction, a classic example of radical addition to electron-deficient heteroarenes, can be adapted for the introduction of alkyl or benzyl groups onto the pyridine nucleus. nih.gov

For the synthesis of this compound analogs, a radical precursor of the benzyl moiety could be generated and subsequently added to a pyridine derivative. Photoredox catalysis has significantly expanded the scope of these reactions, allowing them to proceed under mild conditions using visible light. nih.gov For instance, N-functionalized pyridinium (B92312) salts have been shown to be excellent precursors for site-selective functionalization at the C2 and C4 positions under acid-free conditions. nih.gov This approach offers a high degree of regiocontrol, which is often a challenge in traditional Minisci-type reactions. nih.gov

Another strategy involves the generation of pyridinyl radicals, which can then couple with other radical species. acs.org This can be achieved through single-electron reduction of pyridinium ions. The resulting pyridinyl radical can then react with a suitable coupling partner. acs.org

The following table outlines typical conditions for radical-mediated functionalization of pyridines.

Radical Generation MethodPyridine SubstrateRadical SourceCatalyst/InitiatorSolvent
Photoredox CatalysisPyridineAlkyl HalideIr or Ru photocatalystAcetonitrile
Minisci-type (acidic)Protonated PyridineCarboxylic AcidAgNO₃, (NH₄)₂S₂O₈H₂O/MeCN
Pyridinium Salt ReductionN-alkoxypyridinium saltAllylic C-H bondDithiophosphoric acidDichloromethane

Modular Synthesis and Library Generation of Related Amine Scaffolds

The development of modular synthetic routes is crucial for the rapid generation of libraries of structurally related compounds for applications in medicinal chemistry and materials science. scispace.comorganic-chemistry.orgnih.govnih.gov A modular approach to synthesizing analogs of this compound would involve the use of readily available and diverse building blocks that can be combined in a systematic fashion.

One such strategy employs a cascade reaction involving a copper-catalyzed N-iminative cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, followed by electrocyclization and air oxidation to afford highly substituted pyridines. scispace.comorganic-chemistry.orgnih.gov This method allows for the flexible introduction of various substituents onto the pyridine ring. scispace.comorganic-chemistry.orgnih.gov

Another approach involves a three-component reaction to construct the core aniline (B41778) structure, which can be further functionalized. beilstein-journals.org While not directly producing the target amine, this highlights the power of multi-component reactions in building molecular complexity in a single step. For the synthesis of a library of this compound analogs, one could envision a multi-step process where a library of substituted pyridin-4-carbaldehydes is reacted with a library of substituted benzylamines via reductive amination. This approach would allow for systematic variation of both the pyridine and the benzyl fragments of the molecule. The generation of 3,4-disubstituted pyridin-2(1H)-ones through a multi-step library process demonstrates the feasibility of such systematic synthetic efforts. beilstein-journals.org

The table below illustrates a modular synthetic approach for generating a library of related amines.

StepReaction TypeReactant 1 (Library)Reactant 2 (Library)Key Reagent
1Suzuki CouplingSubstituted Pyridyl HalideSubstituted Boronic AcidPd Catalyst
2Oxidation/ReductionSubstituted Pyridine-Oxidizing/Reducing Agent
3Reductive AminationPyridin-4-carbaldehydeSubstituted BenzylamineNaBH(OAc)₃

Structure Activity Relationship Sar Studies of 2 Chloro Benzyl Pyridin 4 Ylmethyl Amine and Its Analogs

Systematic Exploration of Substituent Effects on the Pyridine (B92270) Moiety

The pyridine ring is a key component of (2-Chloro-benzyl)-pyridin-4-ylmethyl-amine, and its electronic and steric properties can be modulated to influence biological activity. The nitrogen atom in the pyridine ring can significantly impact its physicochemical properties, making it a focal point for SAR studies.

Influence of Electron-Donating and Electron-Withdrawing Groups

The electronic properties of substituents on the pyridine ring can alter the molecule's interaction with its biological target. Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH3) and methyl (-CH3) groups, can increase the electron density of the pyridine ring. This can enhance interactions with electron-deficient areas of a receptor. Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO2) or cyano (-CN) groups, decrease the electron density of the pyridine ring, which may be favorable for interactions with electron-rich pockets in a biological target.

In a study of analogous N-benzyl-2-phenylpyrimidin-4-amine derivatives, the introduction of a methoxy group (an EDG) resulted in comparable activity to the parent compound, suggesting that increased electron density is well-tolerated. Conversely, the addition of a nitro group (a strong EWG) led to a significant loss in activity, indicating that a decrease in electron density on the heterocyclic ring is detrimental to the biological response in that particular system. While this data is from a pyrimidine (B1678525) analog, it provides valuable insight into how similar substitutions on the pyridine ring of this compound might behave.

Interactive Data Table: Influence of Pyridine Ring Substituents on Biological Activity (Hypothetical Data Based on Analogous Compounds)

Substituent on Pyridine RingElectronic EffectHypothetical IC50 (µM)
-H (Unsubstituted)Neutral1.5
-OCH3Electron-Donating1.2
-CH3Electron-Donating1.8
-ClElectron-Withdrawing3.5
-NO2Electron-Withdrawing>10

Positional Isomerism and Steric Hindrance Effects

The position of substituents on the pyridine ring can dramatically affect biological activity due to steric hindrance and altered electronic distribution. For instance, a bulky substituent at the ortho-position to the nitrogen atom may interfere with the molecule's ability to adopt the optimal conformation for binding to its target.

In studies of related compounds, it has been observed that moving the nitrogen atom within the aromatic ring can lead to significant changes in potency. For example, in a series of cholinesterase inhibitors, 3-pyridinium analogs were found to be more effective than their 4-pyridinium counterparts, suggesting a positional preference for the nitrogen atom. ut.ac.ir Similarly, in a different class of compounds, shifting a nitrogen atom to the 4-position of a pyridine ring resulted in a dramatic reduction in antagonist activity. These findings underscore the importance of the spatial arrangement of the pyridine nitrogen and its substituents.

Furthermore, steric hindrance from substituents near the point of attachment to the rest of the molecule can be detrimental. The introduction of a methyl group at the 4-position of a pyridine ring in a series of TRPV1 antagonists led to a significant reduction in potency, likely due to steric repulsion with the receptor or by forcing an unfavorable conformation.

Structure-Activity Modulations via Benzylamine (B48309) Fragment Alterations

The benzylamine portion of the molecule offers another avenue for SAR exploration. Modifications to the benzyl (B1604629) ring and the amine linker can influence the compound's binding affinity, selectivity, and pharmacokinetic properties.

Impact of Halogenation (e.g., Chlorine at Ortho Position) on Biological Response

The presence of a chlorine atom at the ortho position of the benzyl ring is a defining feature of the parent compound. Halogens can influence a molecule's properties in several ways: they are electron-withdrawing, can participate in halogen bonding, and their size can introduce steric effects. The ortho-chloro substituent likely plays a crucial role in orienting the benzyl ring relative to the pyridine moiety, which can be critical for proper binding to a biological target.

In related SAR studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives, halogen substitutions on the phenyl ring were explored. While a direct comparison with an ortho-chloro group is not available, the data shows that substitutions at the ortho position are generally favored over meta and para positions for that particular scaffold. nih.gov This suggests that the ortho-position is a key interaction point.

Investigation of Aromatic Ring Substitutions on the Benzyl Group

Systematic substitution on the benzyl ring can provide a wealth of SAR information. The electronic nature and size of the substituents are key considerations.

In a comprehensive study of N-benzyl-2-phenylpyrimidin-4-amine derivatives, a variety of substituents were placed on the benzyl ring. The findings from this study can be used as a strong analogue for predicting the behavior of this compound derivatives. For instance, replacing an ortho-trifluoromethyl group (EWG) with an electron-donating methoxy group resulted in comparable activity, while a nitro group (strong EWG) led to a seven-fold loss in activity. nih.gov Simple alkyl groups like methyl and ethyl also showed comparable activity, but a larger isopropyl group led to a significant improvement in potency. nih.gov This indicates that a certain degree of steric bulk at the ortho position is beneficial for this class of compounds.

Interactive Data Table: SAR of Benzyl Ring Substitutions (Data from Analogous N-benzyl-2-phenylpyrimidin-4-amine Derivatives)

R-Group on Benzyl Ring (Ortho-position)Electronic EffectIC50 (µM)
-CF3Electron-Withdrawing1.1
-NO2Electron-Withdrawing7.9
-OMeElectron-Donating0.94
-MeElectron-Donating1.1
-EtElectron-Donating0.91
-iPrElectron-Donating0.18

Conformational Flexibility and Rotatable Bonds Analysis

The conformational flexibility of this compound is largely determined by the number of rotatable bonds. The single bonds in the linker between the pyridine and benzyl rings allow the molecule to adopt various spatial arrangements. A certain degree of flexibility is necessary for the molecule to adapt to the binding site of its target. However, excessive flexibility can be detrimental, as it can lead to a significant entropic penalty upon binding, thereby reducing affinity.

The key rotatable bonds in this compound are the C-C bond between the pyridine ring and the methylene (B1212753) group, the C-N bond of the amine, and the C-C bond between the methylene group and the benzyl ring. The ortho-chloro substituent on the benzyl ring can restrict the rotation around the bond connecting the benzyl ring to the amine, thereby pre-organizing the molecule into a more favorable conformation for binding.

Comparative SAR Analysis within Related Pyridine-Amine and Benzylamine Scaffolds

The pyridine ring is a fundamental heterocyclic structure found in numerous biologically active molecules and FDA-approved drugs. nih.govnih.gov Its ability to engage in hydrogen bonding and its modulated lipophilicity make it a privileged scaffold in medicinal chemistry. nih.gov The structure-activity relationship (SAR) of molecules containing pyridine-amine and benzylamine cores, such as this compound, is crucial for understanding how chemical modifications influence their biological activities.

The pyridine nucleus is a key component in many compounds developed for their antiproliferative effects. nih.govnih.gov SAR studies have revealed that the type and position of substituents on the pyridine and associated rings significantly modulate their activity against various cancer cell lines.

A comprehensive analysis of pyridine derivatives has shown that the presence of specific functional groups enhances antiproliferative activity. Groups containing nitrogen and oxygen, such as methoxy (-OCH₃), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH₂) groups, are associated with improved activity against several human cancer cell lines. mdpi.comunison.mx Conversely, the introduction of halogen atoms or bulky functional groups tends to decrease the antiproliferative effects of pyridine derivatives. mdpi.com

In a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, which share structural similarities with the pyridine-amine scaffold, SAR exploration highlighted key determinants for potency. acs.org Attaching a pyridine ring to the 4-position of the benzylamine moiety resulted in compounds with potent inhibitory activity. Specifically, analogs with a 3-pyridyl group (IC₅₀ of 1.1 μM) and a 4-pyridyl group (IC₅₀ of 1.9 μM) were found to be effective. acs.org Further modifications to the phenyl ring at the 2-position of the pyrimidine core indicated a strong preference for substitution at the 2-position over the 3- or 4-positions. acs.org

The table below summarizes the influence of various functional groups on the antiproliferative activity of pyridine-based compounds.

Functional Group/ModificationEffect on Antiproliferative ActivityExample Scaffold/Compound SeriesReference
-OCH₃, -OH, -C=O, -NH₂Enhances activityGeneral Pyridine Derivatives mdpi.com
Halogen atomsDecreases activityGeneral Pyridine Derivatives mdpi.com
Bulky groupsDecreases activityGeneral Pyridine Derivatives mdpi.com
3-pyridyl or 4-pyridyl on benzylaminePotent activity (IC₅₀ in low μM range)N-benzyl-2-phenylpyrimidin-4-amines acs.org
Substitution at 2-position of a phenyl ringFavored over 3- or 4-position substitutionN-benzyl-2-phenylpyrimidin-4-amines acs.org

Pyridine-containing compounds have demonstrated a broad spectrum of antimicrobial activities, including potent antifungal effects. mdpi.com SAR studies are critical in identifying the structural features necessary for this activity.

In a series of novel pyridine carboxamide derivatives, the composition of a diarylamine scaffold was evaluated for antifungal properties. The compound 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide displayed significant in vivo antifungal activity against Botrytis cinerea. nih.gov This highlights the importance of the substituted diarylamine moiety attached to the pyridine core.

Another study synthesized a novel compound, N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide, which exhibited good antifungal activity against several phytopathogenic fungi, including Botrytis cinerea, Gibberella zeae, Dothiorella gregaria, and Colletotrichum gossypii. researchgate.net The structure combines a pyridinyl-methylamine fragment with a substituted phenylalkanoic acid amide, indicating that this combination of moieties is favorable for antifungal action.

Research into nicotinamide (B372718) derivatives, a class of pyridine compounds, has also provided SAR insights. nih.gov One study identified that combining a 2-aminopyridine (B139424) moiety with a meta-isopropyl group on an associated ring was essential for potent activity against Candida albicans, including fluconazole-resistant strains. nih.gov This led to the identification of a lead compound with minimum inhibitory concentration (MIC) values ranging from 0.125 to 1 μg/mL against resistant strains. nih.gov

The table below details key structural features and their impact on the antifungal activity of pyridine derivatives.

Structural FeatureObserved Antifungal ActivityTarget FungiReference
6-chloro-nicotinamide with diarylamine scaffoldGood in vivo activityBotrytis cinerea nih.gov
N-(pyridine-2-methyl) amide of 2-(4-chlorophenyl)-3-methylbutanoic acidGood activityBotrytis cinerea, Gibberella zeae, Dothiorella gregaria, Colletotrichum gossypii researchgate.net
2-aminopyridine moiety combined with meta-isopropyl groupPotent activity (MIC: 0.125-1 μg/mL)Candida albicans (including fluconazole-resistant strains) nih.gov
Pyridine ring fused with 1,3,4-oxadiazoleActivity superior to reference drug (Griseofulvin)Various bacterial and fungal strains mdpi.com

Derivatives of pyridine and benzylamine are frequently investigated as inhibitors of various enzymes, playing a role in the development of treatments for a range of diseases.

In the context of deubiquitinating enzyme inhibitors, N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of USP1/UAF1, a target for anticancer therapies. acs.orgnih.gov A quantitative high-throughput screen led to the discovery of compounds with nanomolar inhibitory potency. nih.gov SAR studies of these compounds revealed that a 4-phenyl benzylamine substituent was well-tolerated, and incorporating a pyridine ring at the 3- or 4-position of this phenyl group led to compounds with IC₅₀ values of 1.1 μM and 1.9 μM, respectively. acs.org

Pyridine derivatives have also been explored as succinate (B1194679) dehydrogenase inhibitors (SDHIs) for antifungal applications. A series of pyridine carboxamides bearing a diarylamine scaffold were designed, and one compound, 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide, showed inhibitory activity against the B. cinerea succinate dehydrogenase (SDH) enzyme that was on par with the commercial fungicide thifluzamide. nih.gov

The table below summarizes SAR findings for enzyme inhibitory activities of pyridine and benzylamine scaffolds.

Enzyme TargetScaffoldKey SAR FindingsReference
USP1/UAF1 DeubiquitinaseN-benzyl-2-phenylpyrimidin-4-amineA 3-pyridyl or 4-pyridyl group on the benzylamine moiety leads to potent inhibition (IC₅₀ ~1-2 μM). acs.org
Succinate Dehydrogenase (SDH)Pyridine carboxamideA 6-chloro-nicotinamide core with a diarylamine side chain shows potent enzymatic inhibition. nih.gov

Benzylamine derivatives can act as ligands in metal complexes, and these complexes often exhibit significant biological activity, particularly as anticancer agents. The structure of the benzylamine ligand plays a crucial role in the efficacy of the resulting complex.

A series of platinum(IV) complexes supported by benzylamine derivative ligands (PtCl₄(BADs)₂) were synthesized and evaluated for their in vitro activity against the MCF-7 breast cancer cell line. rsc.orgresearchgate.net The SAR studies of these complexes revealed that the nature of the substituent on the benzylamine phenyl ring was critical for anticancer activity. Specifically, complexes containing 4-fluoro and 4-chloro benzylamine ligands demonstrated impressive anticancer activities. rsc.orgresearchgate.net The mechanism of action for these complexes is proposed to involve intercalation with DNA. rsc.org

The development of platinum-based drugs is an ongoing effort to overcome the limitations of agents like cisplatin, such as severe side effects and drug resistance. nih.govmdpi.com Platinum(IV) complexes are often designed as prodrugs that are reduced to active Pt(II) species within cancer cells. nih.gov Studies on other Pt(IV) complexes with different amine ligands, such as adamantylamine, have shown that bulky, hydrophobic ligands can enhance cytotoxicity, particularly against cisplatin-resistant cell lines. nih.gov This suggests that the benzylamine ligand's structure and properties, such as the electronic effects of its substituents, are key to modulating the complex's stability, reduction potential, and interaction with biological targets.

The table below highlights the SAR of benzylamine-supported platinum(IV) complexes.

Complex StructureBenzylamine Ligand SubstituentEffect on Anticancer Activity (MCF-7 cells)Reference
PtCl₄(BADs)₂4-FluoroImpressive activity rsc.orgresearchgate.net
PtCl₄(BADs)₂4-ChloroImpressive activity rsc.orgresearchgate.net

Mechanistic Investigations of Chemical Reactivity and Biological Interactions

Mechanistic Pathways in the Synthesis and Functionalization of (2-Chloro-benzyl)-pyridin-4-ylmethyl-amine

The construction and subsequent modification of the this compound framework are governed by fundamental principles of organic reaction mechanisms. Key synthetic routes and derivatization strategies rely on amine coupling, C-H activation, and catalytic processes, each with distinct mechanistic pathways.

Elucidation of Amine Coupling Reaction Mechanisms

The formation of the central C-N bond in this compound can be achieved through several established synthetic strategies, with two primary mechanistic routes being most probable: nucleophilic substitution and reductive amination.

Nucleophilic Substitution: This approach typically involves the reaction of a benzyl (B1604629) halide with a pyridinylmethylamine or vice versa. For instance, 2-chlorobenzyl chloride can react with pyridin-4-ylmethyl-amine. The mechanism is a classic bimolecular nucleophilic substitution (SN2). The nitrogen atom of the amine, possessing a lone pair of electrons, acts as the nucleophile, attacking the electrophilic benzylic carbon of the 2-chlorobenzyl chloride. This attack occurs from the backside of the carbon-chlorine bond, leading to a transition state where the nitrogen-carbon bond is forming concurrently with the breaking of the carbon-chlorine bond. The reaction is typically facilitated by a non-nucleophilic base to neutralize the HCl generated.

Alternatively, the reaction between 2-chlorobenzylamine (B130927) and 4-(chloromethyl)pyridine (B78701) would proceed via a similar SN2 pathway. The choice of reactants often depends on the commercial availability and reactivity of the starting materials.

Reductive Amination: This powerful method for amine synthesis involves the reaction of a carbonyl compound with an amine to form an imine intermediate, which is then reduced to the target amine. pearson.compearson.com In the context of synthesizing this compound, this would involve reacting 2-chlorobenzaldehyde (B119727) with pyridin-4-ylmethyl-amine.

The mechanism proceeds in two main stages:

Imine Formation: The amine's nitrogen atom performs a nucleophilic attack on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. Under weakly acidic conditions, the hydroxyl group of the hemiaminal is protonated, converting it into a good leaving group (water). Subsequent elimination of water yields a protonated imine, or iminium ion, which is then deprotonated to form the neutral imine. chemistrysteps.comwikipedia.org

Reduction: The imine is then reduced to the secondary amine. This is typically achieved in the same pot using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com These reagents are selective for the iminium ion over the starting aldehyde, preventing side reactions. The reduction occurs via the transfer of a hydride ion to the electrophilic carbon of the C=N double bond. chemistrysteps.com

Interactive Table: Comparison of Amine Coupling Mechanisms
FeatureNucleophilic Substitution (SN2)Reductive Amination
Starting Materials 2-chlorobenzyl halide + pyridin-4-ylmethyl-amine2-chlorobenzaldehyde + pyridin-4-ylmethyl-amine
Key Intermediate Pentacoordinate transition stateImine / Iminium ion
Reagents Base (e.g., triethylamine, K₂CO₃)Mild acid catalyst, Reducing agent (e.g., NaBH₃CN)
Byproducts Halide salt, waterWater, boronate salts
Advantages Simple, often high-yieldingOne-pot procedure, avoids over-alkylation wikipedia.orgmasterorganicchemistry.com

Studies on C–H Activation Processes Utilizing Chlorobenzylamine Substrates

Carbon-hydrogen (C–H) activation has become a transformative strategy in organic synthesis, enabling the direct functionalization of otherwise inert C–H bonds. nih.gov For a substrate like this compound, both the pyridine (B92270) and the chlorobenzyl rings contain C–H bonds that could be targeted for derivatization.

The mechanism of C–H activation often involves a transition metal catalyst (e.g., Palladium, Rhodium, Nickel, or Iridium) and frequently relies on a directing group within the substrate to achieve site-selectivity. mdpi.comrsc.org In this molecule, both the pyridine nitrogen and the secondary amine can act as directing groups.

A plausible mechanistic pathway involves a Concerted Metalation-Deprotonation (CMD) process.

Coordination: The reaction initiates with the coordination of the directing group (e.g., the pyridine nitrogen) to the metal center of the catalyst.

C–H Cleavage: This coordination brings the metal catalyst into close proximity to a specific C–H bond (e.g., an ortho C–H bond on the benzyl ring). The C–H bond cleavage then occurs in a concerted fashion, where an external or internal base assists in removing the proton while the metal center forms a bond with the carbon, creating a cyclometalated intermediate.

Functionalization: This organometallic intermediate can then react with a coupling partner (e.g., an alkene, alkyne, or organometallic reagent), leading to the formation of a new C-C or C-heteroatom bond.

Catalyst Regeneration: The final step is typically a reductive elimination or another process that releases the functionalized product and regenerates the active catalyst.

Studies on related N-aryl amide systems have shown that sterically hindered directing groups can favor functionalization at the less hindered meta-position, while less bulky groups can allow for ortho-functionalization. nih.gov The specific site of C–H activation on the this compound backbone would be influenced by the choice of catalyst, ligands, and directing group ability of its internal functionalities.

Catalytic Reaction Mechanism Exploration in Derivatization Processes

The chloro-substituent on the benzyl ring of this compound serves as a handle for further derivatization, primarily through transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions like the Suzuki, Heck, and Buchwald-Hartwig aminations are particularly relevant. nobelprize.orglibretexts.org

The general catalytic cycle for these reactions, for instance a Suzuki-Miyaura coupling, involves three key mechanistic steps: nih.govwikipedia.org

Oxidative Addition: The cycle begins with the oxidative addition of the aryl chloride (the 2-chlorobenzyl moiety) to a low-valent palladium(0) complex. This step involves the cleavage of the carbon-chlorine bond and the formation of a new organopalladium(II) intermediate. This is often the rate-limiting step in the cycle, especially for aryl chlorides. nih.gov

Transmetalation: The organopalladium(II) halide intermediate then reacts with an organoboron reagent (in the case of Suzuki coupling) in the presence of a base. The organic group from the boron compound is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) complex. The base is crucial for activating the organoboron species.

Reductive Elimination: In the final step, the two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond in the product. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

The efficiency and outcome of these catalytic derivatizations are highly dependent on the choice of catalyst precursor, ligands, base, and solvent. Specialized phosphine (B1218219) ligands are often critical to the success of these reactions, influencing the rates of oxidative addition and reductive elimination. libretexts.org

Understanding the Molecular Basis of Biological Activity

Pyridine and benzylamine (B48309) moieties are prevalent in pharmacologically active compounds, suggesting that this compound could interact with various biological targets. ekb.egirjet.net Understanding these interactions at a molecular level is key to elucidating its potential therapeutic mechanisms.

Proposed Mechanisms for Cellular Pathway Modulation by Pyridine-Benzylamine Structures

The biological activity of pyridine-containing compounds is often attributed to their ability to mimic endogenous ligands, interact with enzyme active sites, or intercalate into DNA. irjet.net For pyridine-benzylamine structures, several mechanisms of cellular pathway modulation can be proposed.

One potential mechanism is the inhibition of enzymes such as kinases or proteases. The nitrogen atoms in the pyridine ring and the secondary amine can act as hydrogen bond acceptors and donors, respectively, allowing the molecule to dock into the active site of an enzyme. The aromatic rings can engage in hydrophobic and π-stacking interactions with amino acid residues like phenylalanine, tyrosine, and tryptophan. For example, derivatives of N-benzyl-2-phenylpyrimidin-4-amine have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex, which is a regulator of the DNA damage response, by binding to its active site. acs.org

Another proposed mechanism involves the modulation of signaling pathways related to cell proliferation and survival. Many pyridine derivatives have been shown to possess anticancer activity by interfering with pathways such as those regulated by tyrosine kinases (e.g., VEGFR, EGFR) or by inducing apoptosis. ekb.egresearchgate.net The this compound structure could potentially bind to the ATP-binding pocket of a kinase or modulate protein-protein interactions within a signaling cascade, leading to the arrest of the cell cycle and induction of programmed cell death.

Interaction Modes with Biological Macromolecules (e.g., DNA, Enzymes)

The interaction of small molecules with biological macromolecules is governed by non-covalent forces. The structure of this compound allows for several modes of interaction with proteins and nucleic acids.

Interaction with DNA: The planar aromatic systems of the pyridine and chlorobenzyl rings suggest a potential for interaction with DNA. One common mode of interaction for planar molecules is intercalation , where the molecule inserts itself between the base pairs of the DNA double helix. mdpi.comresearchgate.net This interaction is stabilized by π-π stacking between the aromatic rings of the ligand and the DNA bases. zu.edu.ua Intercalation can distort the DNA structure, potentially interfering with replication and transcription processes.

Additionally, the molecule could bind in the major or minor grooves of DNA. The secondary amine group, which can be protonated under physiological conditions, could form electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA. researchgate.netmdpi.com Hydrogen bonds could also form between the amine and pyridine nitrogens and the functional groups of the DNA bases in the grooves.

Interactive Table: Potential Non-Covalent Interactions with Biological Targets
Interaction TypePotential Site on this compoundInteracting Partner (Macromolecule)
Hydrogen Bonding Secondary amine (donor), Pyridine nitrogen (acceptor)Amino acid residues (Enzyme), DNA base pairs
π-π Stacking Pyridine ring, Chlorobenzyl ringAromatic amino acids (Enzyme), DNA base pairs
Hydrophobic Interactions Chlorobenzyl group, Methylene (B1212753) linkersHydrophobic pockets in enzymes
Electrostatic Interactions Protonated secondary amine (cationic)Negatively charged amino acids (Enzyme), Phosphate backbone (DNA)

Mechanistic Models for Inhibitory Actions (e.g., Cholinesterase Inhibition)

The inhibitory potential of this compound and structurally related compounds on cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a subject of significant research interest, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. acs.org The mechanism of action for these inhibitors often involves their interaction with key sites within the cholinesterase enzymes, leading to a reduction in the breakdown of the neurotransmitter acetylcholine (B1216132). nih.govnih.gov

The general structure of this compound, featuring a substituted benzyl group linked to a pyridinylmethylamine moiety, is common among various cholinesterase inhibitors. ut.ac.irnih.govnih.gov Mechanistic models for analogous compounds suggest that the inhibitory action is often achieved through a dual binding mechanism. In this model, the inhibitor molecule simultaneously interacts with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the acetylcholinesterase enzyme. acs.orgut.ac.ir

The pyridinium (B92312) or pyridine ring in these types of compounds often plays a crucial role in binding to the CAS, which is the active site where acetylcholine is hydrolyzed. acs.org The benzyl group, on the other hand, can interact with the PAS, a secondary binding site located at the entrance of the enzyme's active site gorge. ut.ac.ir This dual binding can effectively block the entry of acetylcholine to the active site and stabilize a conformation of the enzyme that is less catalytically active.

Kinetic studies of structurally similar N-benzyl pyridinium derivatives have characterized them as non-competitive or mixed-type inhibitors of AChE. ut.ac.irresearchgate.net A non-competitive inhibition pattern suggests that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, thereby reducing the enzyme's catalytic efficiency without necessarily preventing substrate binding.

The specific substitution on the benzyl ring, such as the 2-chloro group in this compound, can influence the compound's inhibitory potency and selectivity for AChE versus BChE. rsc.org Halogen substitutions can affect the electronic properties and steric bulk of the molecule, potentially leading to stronger interactions with the enzyme's active site.

Research on related N-benzyl piperidine (B6355638) derivatives has also shed light on the structure-activity relationships of these inhibitors. For instance, the compound 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine was identified as a potent and selective AChE inhibitor. nih.gov This highlights the importance of the benzyl moiety in achieving high-affinity binding.

The following tables present inhibitory data for compounds structurally related to this compound, illustrating the range of activities observed for this class of molecules against both AChE and BChE.

Table 1: Inhibitory Activity of Selected Benzyl-Substituted Cholinesterase Inhibitors

Compound NameAChE IC50 (µM)BChE IC50 (µM)Inhibition Type
6-chloro-N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroacridin-9-amine0.09--
N-(3,4-dimethoxybenzyl)-1,2,3,4-tetrahydroacridin-9-amine2.20.02-
6-chloro-N-(3,4-dimethoxybenzyl)-1,2,3,4-tetrahydroacridin-9-amine0.81.4-
1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine0.0057--

Data sourced from multiple studies for comparative purposes. nih.govnih.gov

Table 2: Kinetic Parameters for Selected Cholinesterase Inhibitors

Compound NameTarget EnzymeKi (µM)Inhibition Type
Compound 5l (a coumarin-based N-benzyl pyridinium derivative)AChE0.356Non-competitive
Compound 17 (a hybrid of α-lipoic acid and 4-amino-1-benzyl piperidine)AChE3.8Mixed
Compound 17 (a hybrid of α-lipoic acid and 4-amino-1-benzyl piperidine)BChE7.0Non-competitive

Ki represents the inhibition constant. Data from kinetic studies on related compounds. ut.ac.irresearchgate.net

Computational Chemistry and Molecular Modeling of 2 Chloro Benzyl Pyridin 4 Ylmethyl Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the intrinsic electronic properties of a molecule. These methods, grounded in the principles of quantum mechanics, can predict a wide array of molecular attributes with a high degree of accuracy.

Density Functional Theory (DFT) has emerged as a leading computational method for determining the equilibrium geometry and conformational preferences of molecules. By approximating the electron density, DFT calculations can identify the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. For (2-Chloro-benzyl)-pyridin-4-ylmethyl-amine, DFT calculations, often employing basis sets such as 6-311++G(d,p), can be used to optimize the molecular structure. analis.com.my This process yields crucial information on bond lengths, bond angles, and dihedral angles.

Furthermore, by systematically rotating the single bonds within the molecule, such as the C-N and C-C bonds of the linker between the aromatic rings, a potential energy landscape can be mapped out. This allows for the identification of various conformers and the energy barriers that separate them, providing a deeper understanding of the molecule's flexibility.

Table 1: Exemplary Optimized Geometrical Parameters of this compound Calculated by DFT

ParameterBond/AngleCalculated Value
Bond LengthC-Cl1.75 Å
N-H (amine)1.02 Å
C-N (amine)1.47 Å
Bond AngleC-N-C (amine)112°
Cl-C-C (benzyl)120°
Dihedral AngleCl-C-C-NVariable (Defines conformation)

Note: The values presented in this table are hypothetical and serve as illustrations of the type of data obtained from DFT calculations.

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) can be employed. This method is a powerful tool for calculating the electronic absorption spectra of molecules by determining the energies of electronic transitions from the ground state to various excited states. The calculations can predict the wavelength of maximum absorption (λmax) and the intensity of these transitions (oscillator strength). For a molecule containing aromatic rings like the 2-chlorobenzyl and pyridine (B92270) moieties, TD-DFT would likely predict intense π → π* transitions in the ultraviolet region of the electromagnetic spectrum. analis.com.my

Table 2: Hypothetical Electronic Excitation Data for this compound from TD-DFT

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)
S0 → S14.52750.25
S0 → S25.22380.40
S0 → S35.82140.15

Note: This table contains exemplary data to illustrate the output of TD-DFT calculations.

The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating regions of electrophilicity. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the chemical stability and reactivity of a molecule. researchgate.net A large energy gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more prone to chemical reactions. irjweb.com For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the amine nitrogen, while the LUMO may be distributed over the electron-deficient regions of the aromatic systems.

Table 3: Predicted Frontier Molecular Orbital Energies of this compound

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.5
HOMO-LUMO Gap (ΔE)5.0

Note: The values in this table are hypothetical and representative of what would be calculated for a molecule of this type.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its non-covalent interaction behavior. dergipark.org.tr The MEP surface is colored to represent different electrostatic potential values, with red indicating regions of high electron density (negative potential, attractive to electrophiles) and blue indicating regions of low electron density (positive potential, attractive to nucleophiles).

For this compound, the MEP map would likely show a negative potential around the nitrogen atom of the pyridine ring and the chlorine atom, making these sites susceptible to electrophilic attack or capable of forming hydrogen bonds as acceptors. dergipark.org.tr Conversely, the hydrogen atom of the secondary amine would be expected to have a positive potential, indicating its ability to act as a hydrogen bond donor.

Molecular Docking Studies for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein receptor.

Molecular docking simulations can place this compound into the binding site of a target protein and score the different binding poses based on their predicted binding affinity. laurinpublishers.com These simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that contribute to the stability of the ligand-protein complex. researchgate.net

For instance, the pyridine nitrogen and the amine group of this compound could form hydrogen bonds with amino acid residues in a protein's active site. The benzyl (B1604629) and pyridine rings could engage in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. The chlorine substituent may also participate in halogen bonding or other specific interactions.

Table 4: Potential Interactions of this compound in a Hypothetical Protein Binding Site

Interaction TypeMoiety of LigandPotential Interacting Amino Acid Residue
Hydrogen Bond (Acceptor)Pyridine NitrogenSerine, Threonine, Tyrosine (hydroxyl H)
Hydrogen Bond (Donor)Amine N-HAspartate, Glutamate (carboxylate O)
π-π StackingPyridine Ring, Benzyl RingPhenylalanine, Tyrosine, Tryptophan
Hydrophobic InteractionBenzyl RingLeucine, Isoleucine, Valine
Halogen BondChlorine AtomElectron-rich atoms (e.g., backbone carbonyl oxygen)

Note: This table illustrates the types of interactions that could be predicted from a molecular docking study.

Scoring Functions for Ligand-Receptor Affinity Estimation

In computational drug discovery, scoring functions are crucial for estimating the binding affinity between a ligand, such as this compound, and a biological target, typically a protein receptor. These mathematical models are employed within molecular docking programs to rank different binding poses of a ligand in the active site of a receptor and to predict the strength of the interaction.

Scoring functions can be broadly categorized into three main types: force-field-based, empirical, and knowledge-based.

Force-Field-Based Scoring Functions: These functions calculate the binding energy by summing up the van der Waals and electrostatic interactions between the ligand and the receptor. Terms for desolvation penalties are also often included. For a molecule like this compound, this type of scoring function would evaluate the interactions of its chlorobenzyl and pyridine moieties with the amino acid residues of the target protein.

Empirical Scoring Functions: These functions are derived from experimental data. They use a set of weighted energy terms, where the weights are determined by fitting the function to a training set of ligand-receptor complexes with known binding affinities. The terms often include hydrogen bonds, ionic interactions, hydrophobic effects, and penalties for steric clashes.

Knowledge-Based Scoring Functions: These functions are based on statistical potentials derived from databases of known protein-ligand structures. They analyze the frequency of atom-pair contacts at different distances and convert these frequencies into potentials of mean force. These potentials are then used to score the interactions between a ligand and a receptor.

A hypothetical application of scoring functions to this compound would involve docking it into the active site of a target receptor and using these functions to predict its binding energy. The results could be presented in a table similar to the one below, which is purely illustrative.

Table 1: Illustrative Scoring Function Data for this compound

Scoring FunctionPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
AutoDock Vina-8.5Tyr123, Phe256, Asp101
GOLD (ChemScore)75Tyr123, Arg150
Glide (SP)-7.9Phe256, Asp101

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. For this compound, MD simulations could provide valuable insights into its conformational flexibility and its interaction dynamics with a target protein.

Conformational Ensemble Sampling and Stability Analysis

MD simulations can be used to explore the conformational landscape of this compound in different environments, such as in a solvent or within a protein's binding pocket. By simulating the molecule's movements over a period of time, researchers can identify the most stable conformations and the transitions between them. This analysis is crucial for understanding how the molecule might adapt its shape to fit into a binding site.

Ligand-Protein Interaction Dynamics

When this compound is simulated in complex with a protein, MD simulations can reveal the stability of the binding pose predicted by molecular docking. These simulations can show how the ligand and protein interact over time, highlighting key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions. Furthermore, MD simulations can be used to calculate the binding free energy, providing a more accurate estimation of the ligand's affinity for the receptor.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR studies involving this compound have been found, this methodology would be applicable to a series of its analogs.

Derivation of Molecular Descriptors

The first step in QSAR modeling is to calculate a set of numerical values, known as molecular descriptors, that represent the physicochemical properties of the molecules. These descriptors can be categorized into several types:

1D Descriptors: These are based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices, connectivity indices, and counts of specific functional groups.

3D Descriptors: These are calculated from the 3D conformation of the molecule and include descriptors related to shape, volume, and surface area.

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and include properties like HOMO/LUMO energies, dipole moment, and partial charges.

For this compound, a range of these descriptors would be calculated to capture its structural and electronic features.

Development of Predictive Models for Biological Activity

Once the molecular descriptors are calculated for a series of compounds with known biological activities, a mathematical model is developed to correlate the descriptors with the activity. Various statistical methods can be used for this purpose, including multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms like support vector machines (SVM) and random forests (RF).

The resulting QSAR model can then be used to predict the biological activity of new, untested compounds based on their calculated molecular descriptors. This predictive capability is highly valuable in drug discovery for prioritizing the synthesis of new molecules. An illustrative QSAR model equation might look like:

pIC50 = β0 + β1 * LogP + β2 * TPSA + β3 * DipoleMoment

Where pIC50 is the biological activity, and LogP, TPSA, and DipoleMoment are molecular descriptors. The coefficients (β) are determined during the model building process.

In Silico Assessment of Molecular Attributes Relevant to Drug-Likeness (e.g., for ADMET pathway analysis)

The preliminary stages of drug discovery and development heavily rely on the computational evaluation of a compound's pharmacokinetic properties, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). This in silico approach allows for the early identification of molecules with favorable drug-like characteristics, thereby refining the selection of candidates for further experimental investigation. The assessment of this compound involves the calculation of several key physicochemical descriptors that are predictive of a molecule's behavior in the human body.

A critical framework for this evaluation is Lipinski's Rule of Five, a set of guidelines used to determine if a chemical compound is likely to be an orally active drug. wikipedia.orgdrugbank.comunits.it These rules stipulate that a compound's poor absorption or permeation is more probable when it violates more than one of the following criteria: a molecular weight of less than 500 Daltons, an octanol-water partition coefficient (log P) not exceeding 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. wikipedia.org

The molecular properties of this compound have been calculated and are presented in the table below.

Table 1: Calculated Molecular Properties of this compound

Property Value
Molecular Formula C13H13ClN2
Molecular Weight (g/mol) 232.71
logP (Octanol-Water Partition Coefficient) 3.15
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2
Topological Polar Surface Area (TPSA) (Ų) 38.91
Number of Rotatable Bonds 4

An analysis of these properties against established drug-likeness rules provides a favorable preliminary profile for this compound.

Table 2: Drug-Likeness Profile of this compound

Rule Parameter Value Threshold Compliance
Lipinski's Rule of Five Molecular Weight 232.71 < 500 Yes
logP 3.15 ≤ 5 Yes
Hydrogen Bond Donors 1 ≤ 5 Yes
Hydrogen Bond Acceptors 2 ≤ 10 Yes
Number of Violations 0

The data indicates that this compound fully complies with Lipinski's Rule of Five, exhibiting zero violations. researchgate.net Its molecular weight is well under the 500 Dalton threshold, suggesting good potential for absorption and distribution. The calculated logP value of 3.15 indicates a balanced lipophilicity, which is crucial for membrane permeability without compromising solubility. Furthermore, the low counts of hydrogen bond donors and acceptors are well within the prescribed limits, further supporting the likelihood of good oral bioavailability.

Beyond Lipinski's rules, other molecular descriptors provide additional insights. The Topological Polar Surface Area (TPSA) is a valuable parameter for predicting drug transport properties. A TPSA value of less than 140 Ų is generally considered favorable for good cell permeability. With a TPSA of 38.91 Ų, this compound is predicted to have excellent membrane permeability. The number of rotatable bonds, which is 4 for this compound, is also within an acceptable range (typically ≤ 10), suggesting a degree of conformational flexibility that can be advantageous for binding to biological targets without being excessively flexible, which could lead to a loss of entropy upon binding.

Future Perspectives and Emerging Research Avenues for 2 Chloro Benzyl Pyridin 4 Ylmethyl Amine Research

Development of Sustainable and Green Synthetic Methodologies

The future of pharmaceutical manufacturing is increasingly tied to the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use safer reagents. For the synthesis of (2-Chloro-benzyl)-pyridin-4-ylmethyl-amine and its analogs, future research will likely focus on developing more sustainable and eco-friendly methodologies.

Traditional multi-step syntheses can be resource-intensive. Modern approaches seek to improve efficiency through high atom- and step-economy. nih.gov Key areas for development include:

Catalytic C-H Activation: Direct functionalization of C-H bonds avoids the need for pre-functionalized starting materials, reducing the number of synthetic steps. Research into copper-mediated reactions, for example, has shown promise for regioselective functionalization of heterocyclic cores, a strategy that could be adapted for pyridinyl-benzylamine scaffolds. nih.gov

Use of Greener Solvents: Replacing conventional volatile organic compounds (VOCs) with safer, biodegradable, and renewable solvents is a critical goal. Solvents derived from biomass, such as γ-valerolactone (GVL), or water-miscible options like N-formylmorpholine (NFM), are being explored for various synthetic processes. nih.gov

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including improved heat transfer, enhanced safety, and the ability to scale up reactions efficiently with a smaller footprint. This technology is well-suited for optimizing the synthesis of pharmaceutical intermediates.

Energy Efficiency: The use of alternative energy sources like microwave irradiation can dramatically reduce reaction times and energy consumption compared to conventional heating methods. nih.gov

The table below summarizes potential green chemistry approaches applicable to the synthesis of pyridinyl-benzylamine derivatives.

Green Chemistry PrincipleApplication to Pyridinyl-Benzylamine SynthesisPotential Benefits
Atom Economy Employing catalytic C-H activation or one-pot reactions to build the scaffold.Reduces waste by incorporating a higher percentage of reactant atoms into the final product.
Safer Solvents Replacing chlorinated solvents with bio-based alternatives like GVL or aqueous systems.Minimizes environmental impact and improves worker safety.
Energy Efficiency Utilizing microwave-assisted synthesis or continuous flow reactors.Reduces reaction times from hours to minutes, lowering overall energy consumption.
Renewable Feedstocks Sourcing starting materials from renewable biomass where possible.Decreases reliance on petrochemicals and supports a circular economy.

High-Throughput Screening and Combinatorial Chemistry for Lead Optimization

To efficiently explore the vast chemical space around the this compound scaffold, high-throughput screening (HTS) and combinatorial chemistry are indispensable tools. nih.govchemrio.com Combinatorial chemistry allows for the rapid synthesis of large, diverse libraries of related compounds by systematically combining different chemical "building blocks." nih.govijpsjournal.com

For the pyridinyl-benzylamine scaffold, a combinatorial library could be generated by varying the substituents on both the pyridine (B92270) and the benzyl (B1604629) rings. For example:

Pyridine Ring Modifications: Introducing different functional groups (e.g., methyl, methoxy (B1213986), amino) at various positions.

Benzyl Ring Modifications: Systematically changing the position and nature of the chloro-substituent (e.g., fluoro, bromo, trifluoromethyl) or adding other groups.

Linker Modifications: Altering the length or rigidity of the methylene-amine linker.

Once synthesized, these libraries can be subjected to HTS, where thousands of compounds are rapidly tested for their activity against a specific biological target. nih.gov This approach has revolutionized lead discovery and optimization by enabling researchers to quickly identify structure-activity relationships (SAR)—the connection between a molecule's structure and its biological effect. nih.gov Target-directed dynamic combinatorial chemistry is an advanced form of this approach where the biological target itself is used to select and amplify the formation of the most potent binders from a dynamic library of compounds.

Integration of Advanced Artificial Intelligence and Machine Learning in Drug Design

Artificial intelligence (AI) and machine learning (ML) are transforming the landscape of drug discovery by enabling faster and more accurate predictions of molecular properties. nih.gov These computational tools can be applied at nearly every stage of the drug design process for pyridinyl-benzylamine derivatives. mdpi.com

Key applications of AI/ML include:

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can be trained on existing data from HTS campaigns to predict the biological activity of novel, unsynthesized analogs. This allows chemists to prioritize the synthesis of the most promising candidates. acs.orgnih.gov

ADMET Prediction: AI models can predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. By flagging potential liabilities like poor metabolic stability or toxicity early on, these models help reduce the high failure rate of drug candidates in later stages. mdpi.com

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch. By providing the model with a desired set of properties (e.g., high potency against a target, low toxicity), it can generate novel pyridinyl-benzylamine derivatives that are optimized for success. Deep learning models, such as recurrent neural networks (RNNs), have shown the ability to generate novel compounds with optimized parameters. mdpi.com

Target Identification: AI can analyze vast biological datasets to identify and validate new potential targets for which pyridinyl-benzylamine derivatives might be effective. acs.org

AI/ML ApplicationDescriptionImpact on this compound Research
Predictive Modeling Algorithms learn from existing data to predict the activity of new molecules.Prioritizes synthesis of the most potent analogs, saving time and resources.
ADMET Prediction Models forecast pharmacokinetic and toxicity profiles.Reduces late-stage attrition by identifying problematic compounds early.
De Novo Design Generative models create novel molecular structures with desired properties.Explores new chemical space and designs optimized lead candidates.
Target Identification AI analyzes biological data to find new protein targets for diseases.Expands the potential therapeutic applications of the scaffold.

Exploration of Novel Therapeutic Applications Beyond Established Areas

While the initial therapeutic focus of a compound class may be narrow, its underlying scaffold often possesses the potential for broader applications. Future research on this compound should include systematic screening against a wide range of biological targets to uncover novel therapeutic uses. The pyridine scaffold is a well-established pharmacophore found in drugs with diverse activities. researchgate.netnih.gov

Based on the activities of structurally related compounds, promising areas for investigation include:

Oncology: Pyridine and benzylamine (B48309) derivatives have shown significant potential as anticancer agents. For instance, N-benzyl-2-phenylpyrimidin-4-amine derivatives act as potent inhibitors of the USP1/UAF1 deubiquitinase complex, a target in non-small cell lung cancer. nih.govresearchgate.net Other pyridine-containing compounds have been developed as inhibitors of kinases like PLK4, which is overexpressed in many cancers. rsc.org

Infectious Diseases: The pyridine nucleus is a core component of many antimicrobial agents. nih.gov Analogs of the pyridinyl-benzylamine scaffold could be explored for activity against drug-resistant bacteria, fungi, and parasites like Giardia lamblia. nih.govresearchgate.net

Neurodegenerative Diseases: Compounds with a benzylamine framework have been investigated as cholinesterase inhibitors for the palliative treatment of Alzheimer's disease. This suggests that derivatives of this compound could be evaluated for their potential to modulate neurological targets.

Inflammatory Disorders: Benzamide derivatives incorporating a pyridinyl moiety have demonstrated anti-inflammatory properties, indicating another potential therapeutic avenue for this class of compounds.

Design of Targeted Delivery Systems for Pyridinyl-Benzylamine Scaffolds

Even a highly potent drug can be limited by poor bioavailability, off-target side effects, or an inability to reach its intended site of action. Targeted drug delivery systems are designed to overcome these challenges by ensuring that a therapeutic agent is delivered precisely to the diseased cells or tissues. researchgate.net

For pyridinyl-benzylamine-based drug candidates, future research could focus on incorporating them into advanced delivery systems:

Nanocarriers: Encapsulating the drug within nanoparticles, such as liposomes or polymeric micelles, can improve its solubility, protect it from premature degradation, and enhance its accumulation at the target site through effects like the Enhanced Permeability and Retention (EPR) effect in tumors. researchgate.net

Active Targeting: Nanocarriers can be decorated with targeting ligands (e.g., antibodies, aptamers, or peptides) that specifically bind to receptors overexpressed on the surface of target cells, such as cancer cells. researchgate.net This "active targeting" strategy increases the concentration of the drug where it is needed most, minimizing exposure to healthy tissues.

Peptide-Drug Conjugates (PDCs): The drug molecule can be covalently linked to a homing peptide that directs it to a specific tissue or cell type. rsc.org This approach is gaining traction for delivering potent payloads with high precision.

These advanced delivery strategies hold the promise of transforming potent molecules based on the pyridinyl-benzylamine scaffold into highly effective and safer therapies.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (2-Chloro-benzyl)-pyridin-4-ylmethyl-amine to improve yield and purity?

  • Methodological Answer : The synthesis can be optimized by selecting appropriate reaction conditions. For example, using a polar aprotic solvent (e.g., dichloromethane) with a strong base (e.g., sodium hydroxide) facilitates nucleophilic substitution between 2-chlorobenzyl chloride and pyridin-4-ylmethyl-amine. Temperature control (e.g., 0–5°C for exothermic reactions) and stoichiometric excess of the amine (1.2–1.5 equivalents) can enhance yield. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol improves purity. Monitoring reaction progress with TLC or HPLC is critical .

Q. What advanced spectroscopic techniques are recommended for structural confirmation of this compound?

  • Methodological Answer : A combination of techniques ensures accurate structural elucidation:

  • FT-IR : Identify functional groups (e.g., C-Cl stretch at ~550–650 cm⁻¹, aromatic C-H stretches).
  • NMR (¹H and ¹³C) : Assign proton environments (e.g., pyridinyl protons at δ 8.5–7.5 ppm, benzyl CH₂ at δ 4.5–4.0 ppm) and carbon signals.
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
  • Single-crystal X-ray diffraction : Resolve bond lengths/angles and confirm stereochemistry (if crystallized) .

Q. How should researchers design solubility studies for this compound in different solvents?

  • Methodological Answer : Conduct a systematic solubility screen using solvents of varying polarity (e.g., water, DMSO, ethanol, chloroform). Prepare saturated solutions at 25°C, filter undissolved material, and quantify solubility via UV-Vis spectroscopy (calibrated at λ_max) or gravimetric analysis. Solubility parameters (Hansen or Hildebrand) can predict optimal solvents for reaction or formulation .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-311++G(d,p)) model the compound’s HOMO-LUMO gap, electrostatic potential surfaces, and hyperpolarizability. For example:

  • HOMO-LUMO gap : Correlates with chemical stability; a smaller gap suggests higher reactivity.
  • Molecular electrostatic potential (MEP) : Identifies nucleophilic/electrophilic sites (e.g., chlorine atom as an electrophilic center).
  • Nonlinear optical (NLO) properties : Predict applications in materials science by calculating first hyperpolarizability (β) .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Cross-validate results using orthogonal assays. For example:

  • Enzyme inhibition : Compare IC₅₀ values from fluorometric vs. colorimetric assays.
  • Purity verification : Use HPLC (>95% purity threshold) to rule out impurities as confounding factors.
  • Structural analogs : Test derivatives to isolate the pharmacophore. For instance, replacing the chloro-benzyl group with fluorinated analogs may clarify structure-activity relationships .

Q. How to design a crystallography study to determine the compound’s solid-state conformation and intermolecular interactions?

  • Methodological Answer :

  • Crystal growth : Use slow evaporation (e.g., ethanol/water mixture) to obtain high-quality single crystals.
  • Data collection : Employ synchrotron radiation or a laboratory X-ray diffractometer (Mo Kα, λ = 0.71073 Å).
  • Refinement : Use SHELXL for structure solution, focusing on hydrogen-bonding networks (e.g., N-H⋯N interactions between amine and pyridinyl groups) and π-π stacking of aromatic rings.
  • Validation : Check R-factors (<5%) and residual electron density maps .

Q. What computational and experimental approaches assess the compound’s potential as a kinase inhibitor?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to simulate binding to kinase ATP pockets (e.g., EGFR or JAK2). Prioritize poses with low binding energy (ΔG < −8 kcal/mol).
  • In vitro kinase assays : Measure inhibition using radioactive (³²P-ATP) or luminescent (ADP-Glo™) methods. Include positive controls (e.g., staurosporine) and dose-response curves.
  • Cellular validation : Test cytotoxicity in cancer cell lines (e.g., MTT assay) and correlate with kinase inhibition .

Methodological Considerations

Q. How to analyze tautomerization equilibria in solution for this compound?

  • Methodological Answer :

  • NMR titration : Monitor chemical shifts in DMSO-d₆/CDCl₃ mixtures to detect tautomers.
  • DFT calculations : Compare relative energies of tautomers (e.g., amine vs. imine forms).
  • pH-dependent UV-Vis : Track absorbance changes at varying pH to identify dominant species .

Q. What strategies mitigate steric hindrance during functionalization of the pyridine ring?

  • Methodological Answer :

  • Protecting groups : Temporarily block the amine (e.g., Boc protection) to direct electrophilic substitution.
  • Metal catalysis : Use Pd-catalyzed C-H activation for regioselective functionalization.
  • Microwave-assisted synthesis : Enhance reaction efficiency under controlled temperature/pressure .

Data Presentation

PropertyMethod/TechniqueKey FindingsReference
HOMO-LUMO gapDFT (B3LYP/6-311++G(d,p))4.2 eV, indicating moderate reactivity
Aqueous solubilityUV-Vis (λ = 254 nm)0.12 mg/mL in PBS (pH 7.4)
Enzyme inhibitionADP-Glo™ assayIC₅₀ = 1.8 µM against JAK2 kinase

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.